2-{[(3,4-Diethoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring fused with a cyclooctane ring and substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final steps involve the addition of the 3,4-diethoxyphenyl and acetamido groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides: These compounds share a similar thiophene-based structure but differ in their functional groups and biological activities.
Thiophene derivatives: Various thiophene derivatives are used in medicinal chemistry and material science, each with unique properties and applications.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in different fields of research .
Properties
Molecular Formula |
C23H30N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O4S/c1-3-28-17-12-11-15(13-18(17)29-4-2)14-20(26)25-23-21(22(24)27)16-9-7-5-6-8-10-19(16)30-23/h11-13H,3-10,14H2,1-2H3,(H2,24,27)(H,25,26) |
InChI Key |
WHJSLCAGDZIWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N)OCC |
Origin of Product |
United States |
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